3-METHANESULFONYL-1-METHYLPYRIDIN-1-IUM IODIDE

Description

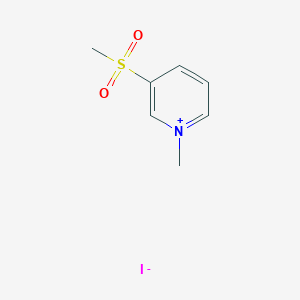

3-Methanesulfonyl-1-methylpyridin-1-ium iodide is a quaternary ammonium salt characterized by a pyridinium core substituted with a methanesulfonyl group at the 3-position and a methyl group at the 1-position, paired with an iodide counterion.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-methyl-3-methylsulfonylpyridin-1-ium;iodide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10NO2S.HI/c1-8-5-3-4-7(6-8)11(2,9)10;/h3-6H,1-2H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBJBWCVNUFUIIT-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC(=C1)S(=O)(=O)C.[I-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10INO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40661290 | |

| Record name | 3-(Methanesulfonyl)-1-methylpyridin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52693-60-4 | |

| Record name | 3-(Methanesulfonyl)-1-methylpyridin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methanesulfonyl-1-methylpyridin-1-ium iodide typically involves the reaction of 1-methylpyridin-1-ium with methanesulfonyl chloride in the presence of a base, followed by the addition of iodine to form the iodide salt. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions under similar conditions, with additional purification steps such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Methanesulfonyl-1-methylpyridin-1-ium iodide can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert it to sulfide derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under mild to moderate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of substituted pyridinium salts.

Scientific Research Applications

3-Methanesulfonyl-1-methylpyridin-1-ium iodide is utilized in several scientific research areas:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyridinium salts and other nitrogen-containing heterocycles.

Biology: The compound can be used in biochemical assays to study enzyme activities and protein interactions.

Industry: It is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism by which 3-methanesulfonyl-1-methylpyridin-1-ium iodide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity or altering their function. The iodide ion can also participate in ionic interactions, affecting the overall reactivity of the compound.

Comparison with Similar Compounds

Dimethylsulfonium Iodide

Key Properties :

- Melting Point : 165°C .

- Antimicrobial Activity : Exhibits high activity against Staphylococcus aureus (Staph. aureuB), with efficacy surpassing many reported steroidal derivatives .

Comparison :

The methanesulfonyl group in 3-Methanesulfonyl-1-methylpyridin-1-ium iodide may enhance solubility in polar solvents compared to dimethylsulfonium iodide’s simpler structure. The pyridinium ring could also confer greater stability under acidic conditions, whereas dimethylsulfonium salts are prone to decomposition via nucleophilic substitution. Antimicrobial activity differences may arise from the pyridinium moiety’s ability to interact with bacterial membranes more effectively.

1-(3-Indolyl(methylthio)methylene)pyrrolidinium Iodide

Key Properties :

- Molecular Formula : C₁₄H₁₇N₂S·I .

- Structure : Combines a pyrrolidinium ring with an indolylmethylthio substituent.

The methanesulfonyl group in the latter may improve electrophilicity, making it more reactive in Suzuki-Miyaura coupling or other cross-coupling reactions. Biological activity profiles would differ significantly due to the indole moiety’s role in receptor binding .

1-Methyl-3-propylimidazolium Iodide

Key Properties :

- Class : Ionic liquid.

- Applications : Used in electrolytes for dye-sensitized solar cells due to high ionic conductivity .

The methanesulfonyl group could reduce hygroscopicity compared to alkyl-substituted imidazolium iodides, which often absorb moisture .

Potassium Iodide (KI)

Key Properties :

- Absorption/Excretion : Rapidly absorbed and excreted via kidneys, salivary glands, and bronchial mucosa .

- Side Effects : Prolonged use causes iodism (e.g., acne, mucosal irritation) .

Comparison :

Unlike KI, this compound’s organic cation likely alters pharmacokinetics, reducing renal excretion rates and mitigating iodism risks. The cationic pyridinium structure may also enhance tissue penetration for targeted applications .

Data Tables

Table 1: Physical and Chemical Properties of Selected Iodides

Table 2: Structural Comparison

Research Findings and Methodological Context

- Antimicrobial Mechanisms : Dimethylsulfonium iodide’s activity against Staph. aureus suggests that sulfonyl-containing iodides may disrupt bacterial membrane integrity, a hypothesis applicable to the target compound .

Biological Activity

3-Methanesulfonyl-1-methylpyridin-1-ium iodide, with the molecular formula CHINOS, is a pyridinium salt recognized for its significant biological activity and applications in organic synthesis. This compound has garnered attention due to its potential roles in biochemical assays and as a reagent in various chemical reactions.

The compound is synthesized through the reaction of 1-methylpyridin-1-ium with methanesulfonyl chloride, followed by the introduction of iodine to form the iodide salt. The synthesis typically requires controlled conditions to prevent side reactions, ensuring high purity of the final product.

The biological activity of this compound is primarily attributed to its interaction with enzymes and receptors. The sulfonyl group can form strong interactions with active sites on enzymes, potentially inhibiting their activity or modifying their function. The iodide ion contributes to ionic interactions that can influence the compound's overall reactivity.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in enzyme inhibition and modulation of protein interactions. Below are key findings regarding its biological effects:

Enzyme Inhibition

- ENPP1 Inhibition : In studies evaluating small molecule inhibitors, compounds structurally related to this compound have shown promising inhibitory effects on ecto-nucleotide triphosphate diphosphohydrolase (ENPP1). For instance, related compounds exhibited IC values ranging from low nanomolar concentrations (e.g., 19 nM) to higher values depending on structural modifications .

- Protein Interaction Modulation : The compound is utilized in biochemical assays to investigate enzyme activities and protein interactions, demonstrating its utility in understanding biological pathways and mechanisms.

Case Studies

Several studies have highlighted the potential applications of this compound in biological research:

Study 1: ENPP1 Inhibition Assay

In a recent enzymatic assay, a series of pyridinium derivatives were tested for their ability to inhibit ENPP1. The results indicated that modifications to the pyridine ring significantly affected inhibitory potency. For example, a derivative with a shorter linker exhibited an IC of 19 nM, showcasing how structural changes can enhance biological activity .

| Compound | Structure | IC (nM) |

|---|---|---|

| Compound A | Pyridine derivative | 19.0 |

| Compound B | Ethylene linker | 1890 |

| Compound C | Methyl sulfide addition | 21610 |

Study 2: Biochemical Assays

In biochemical assays, the compound was employed to study its effects on various enzymes involved in metabolic pathways. Its ability to act as an inhibitor suggests potential therapeutic applications in diseases where these enzymes are dysregulated .

Applications in Research and Industry

This compound serves multiple roles in both research and industrial applications:

- Organic Synthesis : It acts as an intermediate for synthesizing diverse organic compounds, particularly nitrogen-containing heterocycles.

- Biochemical Research : The compound is used extensively in enzyme assays and studies aimed at elucidating protein interactions, making it valuable for drug discovery and development processes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.